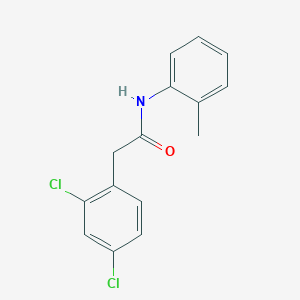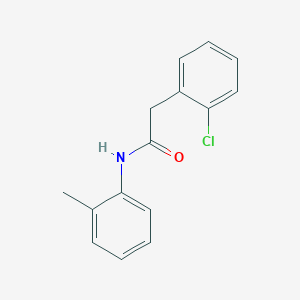![molecular formula C17H16N4O2S B270284 N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B270284.png)
N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, also known as MPTA, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPTA belongs to the class of compounds known as 1,2,4-triazoles, which have been found to exhibit a wide range of biological activities, including antifungal, antibacterial, antitumor, and anti-inflammatory properties.
作用機序
The exact mechanism of action of N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and proliferation. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade and disrupting mitochondrial function.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects, including the inhibition of DNA synthesis and cell cycle progression, the modulation of oxidative stress and inflammation, and the regulation of key signaling pathways involved in cell growth and survival. This compound has also been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for further development as a cancer therapeutic.
実験室実験の利点と制限
One of the main advantages of N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide for lab experiments is its high yield and purity, which makes it easy to obtain and work with. This compound also exhibits low toxicity and high selectivity towards cancer cells, making it a promising candidate for further development as a cancer therapeutic. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, including the development of novel formulations and delivery strategies to improve its solubility and bioavailability in vivo. Other potential areas of research include the identification of new targets and signaling pathways involved in this compound's antitumor and antifungal activities, as well as the evaluation of its potential synergistic effects with other chemotherapeutic agents. Overall, this compound shows great promise as a potential therapeutic agent for the treatment of cancer and fungal infections, and further research is needed to fully understand its mechanisms of action and potential clinical applications.
合成法
The synthesis of N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves the reaction of 4-methoxybenzoyl chloride with 4-phenyl-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization to obtain this compound in high yield and purity.
科学的研究の応用
N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In particular, this compound has been found to exhibit potent antitumor activity in several cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to exhibit antifungal activity against several strains of Candida albicans, a common fungal pathogen that causes infections in humans.
特性
分子式 |
C17H16N4O2S |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
N-(4-methoxyphenyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H16N4O2S/c1-23-15-9-7-13(8-10-15)19-16(22)11-24-17-20-18-12-21(17)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,19,22) |
InChIキー |
SNORFLWZHIYIPW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=CN2C3=CC=CC=C3 |
正規SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=CN2C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















